VX-950(Telaprevir)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telaprevir, marketed under the brand names Incivek and Incivo, is a pharmaceutical drug used for the treatment of hepatitis C. It was co-developed by Vertex Pharmaceuticals and Johnson & Johnson. This compound is particularly effective against hepatitis C genotype 1 viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of telaprevir involves several key steps, including biocatalytic desymmetrization and multicomponent reactions. One efficient synthesis method features a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented in this method .
Industrial Production Methods: Industrial production methods for telaprevir involve the preparation of intermediates through condensation reactions. The raw materials used are simple and easy to obtain, and the reaction conditions are mild, making the process suitable for industrial application .
Chemical Reactions Analysis
Types of Reactions: Telaprevir undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the synthesis of telaprevir include pyrazine-2-carbonylamino, cyclohexyl, and other organic compounds. The reaction conditions are typically mild, involving biocatalytic and multicomponent reactions .
Major Products: The major product formed from these reactions is telaprevir itself, which is a hydrophobic but orally active peptidomimetic compound .
Scientific Research Applications
Telaprevir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, telaprevir serves as a model compound for studying protease inhibitors and their synthetic routes .
Biology: In biology, telaprevir is used to study the mechanisms of viral replication and the role of protease enzymes in this process .
Medicine: In medicine, telaprevir is primarily used for the treatment of chronic hepatitis C virus infections. It is used in combination with other antivirals to achieve a sustained virologic response .
Industry: In the pharmaceutical industry, telaprevir is used as a reference compound for the development of new antiviral drugs .
Mechanism of Action
Telaprevir exerts its effects by inhibiting the NS3/4A serine protease enzyme, which is essential for the replication of the hepatitis C virus . By inhibiting this enzyme, telaprevir prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral replication cycle . The molecular targets involved in this process include the NS3/4A protease enzyme and its catalytic triad consisting of histidine, aspartate, and serine .
Comparison with Similar Compounds
- Boceprevir
- Simeprevir
- Grazoprevir
Comparison: Telaprevir is unique among protease inhibitors due to its specific inhibition of the NS3/4A serine protease enzyme in hepatitis C virus genotype 1 . Compared to boceprevir and simeprevir, telaprevir has shown higher efficacy in achieving sustained virologic response when used in combination with peginterferon and ribavirin . Grazoprevir, another protease inhibitor, also targets the NS3/4A enzyme but has a different resistance profile and pharmacokinetic properties .
Properties
IUPAC Name |
2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870348 |
Source
|
Record name | 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.